Casticin

Catalog No.
S620459
CAS No.
479-91-4
M.F
C19H18O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Casticin

CAS Number

479-91-4

Product Name

Casticin

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3

InChI Key

PJQLSMYMOKWUJG-UHFFFAOYSA-N

SMILES

Array

Synonyms

3',5-dihydroxy-3,4',6,7-tetramethoxyflavone, casticin, vitexicarpin, Vx-5 cpd

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O

The exact mass of the compound Casticin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Casticin is a polymethoxylated flavone, a class of flavonoids characterized by multiple methoxy groups on the core phenylchromone structure. Primarily isolated from plants of the *Vitex* genus, such as *Vitex trifolia* and *Vitex agnus-castus*, it is distinguished from more common flavonoids by its specific methoxylation pattern. This structural feature is critical to its established biological activities, which include anti-inflammatory, neuroprotective, and antineoplastic effects. For procurement purposes, Casticin should be considered a distinct entity from other flavonoids due to its unique physicochemical properties and target-specific bioactivities that are not interchangeable with those of its structural analogs or crude plant extracts.

Substituting purified Casticin with other flavonoids or crude plant extracts is inadvisable for achieving reproducible, target-specific results. The number and position of methoxy groups, which distinguish Casticin from hydroxylated analogs like Quercetin, fundamentally alter its physicochemical properties, including a more than 50-fold increase in aqueous solubility. This directly impacts stock solution preparation, stability, and bioavailability in aqueous experimental systems. Furthermore, these structural differences result in significantly different potencies against specific biological targets; for instance, Casticin exhibits an over 4-fold higher cytotoxic potency against MCF-7 breast cancer cells compared to Quercetin. Using a crude *Vitex* extract introduces dozens of other bioactive compounds, such as artemetin and isovitexin, making it impossible to attribute observed effects to Casticin alone and preventing dose-response analysis for a single agent. For quantitative and mechanistic studies, the purity and defined structure of Casticin are essential.

Superior Aqueous Solubility for Simplified Handling and Formulation

Casticin demonstrates markedly higher aqueous solubility compared to the common benchmark flavonoid, Quercetin. The structural methoxylation of Casticin enhances its solubility in water at 25°C to 120.7 mg/L, whereas Quercetin's solubility under the same conditions is approximately 2.15 mg/L. This represents a greater than 56-fold increase in aqueous solubility.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data120.7 mg/L
Comparator Or BaselineQuercetin: ~2.15 mg/L
Quantified Difference>56-fold higher solubility
ConditionsWater at 25°C

This significant difference in solubility simplifies stock solution preparation for in vitro assays, reduces reliance on organic solvents like DMSO, and improves the potential for formulation in aqueous-based delivery systems.

Increased Cytotoxic Potency in ER-Positive Breast Cancer Cells

In studies evaluating cytotoxicity against the MCF-7 human breast cancer cell line (estrogen receptor-positive), Casticin demonstrates significantly higher potency than the widely studied flavonoid, Quercetin. Casticin exhibited an IC50 value of 8.5 µM, while a comparable study reported an IC50 for Quercetin of 37 µM. This indicates that Casticin is over 4 times more potent in inhibiting the proliferation of MCF-7 cells.

Evidence DimensionIC50 (Cell Viability)
Target Compound Data8.5 µM
Comparator Or BaselineQuercetin: 37 µM
Quantified Difference>4.3-fold higher potency
ConditionsMCF-7 human breast cancer cell line

For researchers investigating potential therapeutics for ER-positive breast cancer, procuring Casticin allows for the use of a more potent agent, enabling effective dose-response studies at lower, more specific concentrations than a common substitute like Quercetin.

Comparable In-Vivo Topical Anti-Inflammatory Efficacy to a Close Structural Analog

Casticin demonstrates potent in-vivo anti-inflammatory activity comparable to its co-isolated structural analog, Chrysosplenol D. In a croton oil-induced mouse ear edema model, topical application of Casticin at 1.5 µmol/cm² caused a 64.95% reduction in edema. Under the same conditions, Chrysosplenol D at 1.5 µmol/cm² caused a 65.89% reduction in edema, showing a statistically similar level of high efficacy.

Evidence DimensionInhibition of Edema (%)
Target Compound Data64.95% at 1.5 µmol/cm²
Comparator Or BaselineChrysosplenol D: 65.89% at 1.5 µmol/cm²
Quantified DifferenceNear-equivalent efficacy
ConditionsCroton oil-induced ear edema in ICR mice

This evidence assures buyers that Casticin is a high-potency topical anti-inflammatory agent, on par with its closest natural analog, allowing procurement decisions to be based on other differentiating factors like solubility, cost, or performance in other specific assays.

Demonstrated Neuroprotective Activity via Decreased Neuronal Death

Casticin exerts a direct neuroprotective effect on rat cerebral cortex neurons in vitro. Treatment of neural progenitors with 10 µM Casticin resulted in a 50% decrease in neuronal death. This was accompanied by an approximately 20% increase in the population of neurons positive for the marker β-tubulin III, indicating enhanced survival and maturation. The study suggests this effect is direct and not mediated by changes in proliferation.

Evidence DimensionReduction in Neuronal Death (%)
Target Compound Data50% reduction
Comparator Or BaselineUntreated control
Quantified Difference50% reduction vs. control
ConditionsRat cerebral cortex neural progenitors treated with 10 µM Casticin

For researchers in neuroscience, this provides quantitative evidence of Casticin's specific, potent neuroprotective activity, justifying its selection for studies on neuronal survival and protection against neurodegenerative processes.

High-Throughput Screening in Aqueous Buffers for Anticancer Drug Discovery

The significantly higher aqueous solubility of Casticin compared to benchmark flavonoids like Quercetin makes it a preferred candidate for high-throughput screening (HTS) campaigns where minimizing DMSO concentration is critical to avoid solvent-induced artifacts. Its demonstrated high potency against cell lines like MCF-7 allows for effective screening at lower concentrations.

Investigating Neuroprotective Agents in Models of Neuronal Cell Death

Given its quantified ability to reduce neuronal death by 50% at a 10 µM concentration, Casticin is a justified choice for in-vitro models of neurodegeneration or excitotoxicity. Researchers can use it as a tool compound to study pathways involved in neuronal survival and protection.

Development of Topical Formulations for Inflammatory Skin Conditions

Casticin's proven in-vivo efficacy in reducing topical inflammation, which is comparable to its close analog Chrysosplenol D, supports its use in developing and testing novel dermatological or cosmeceutical formulations. Its superior solubility may also offer advantages in creating stable, non-irritating aqueous gels or creams.

Mechanistic Studies of Flavonoid Action in ER-Positive Breast Cancer

The greater than four-fold potency of Casticin over Quercetin in MCF-7 cells makes it a more suitable tool for elucidating specific molecular pathways (e.g., PI3K/Akt, FOXM1) without the confounding off-target effects that can occur at the higher concentrations required for less potent analogs.

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.10016753 Da

Monoisotopic Mass

374.10016753 Da

Heavy Atom Count

27

Melting Point

186 - 187 °C

UNII

753GT729OU

Other CAS

479-91-4

Wikipedia

Casticin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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